molecular formula C24H19D6FNNaO4 B1574254 Fluvastatin D6 sodium

Fluvastatin D6 sodium

カタログ番号 B1574254
分子量: 439.48
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluvastatin D6 sodium is deuterium labeled Fluvastatin sodium, which is a competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase (HMGCR).

科学的研究の応用

Transdermal Delivery in Rheumatoid Arthritis

Fluvastatin sodium has been encapsulated in spanlastic nanovesicles for transdermal delivery, targeting rheumatoid arthritis (RA). This approach aims to overcome oral administration challenges like the first-pass effect, poor bioavailability, and short elimination half-life. The study showed that this delivery system enhanced bioavailability and significantly suppressed p38 MAPK expression, indicating its potential in managing RA (El Menshawe et al., 2019).

Gastroretentive System Development

Fluvastatin sodium has been developed into a sustained gastroretentive system using natural mucilage and synthetic polymer. This formulation aims to address the drug's short biological half-life and improve its sustained activity, which is critical for its effectiveness as a cholesterol-lowering agent (Rao & Arunkumar, 2014).

Microsphere Formulation for Controlled Release

Microspheres containing Fluvastatin sodium have been formulated for controlled release in the small intestine. This method aims to address the challenges of frequent dosing due to the drug's short half-life and extensive first-pass metabolism (D.P et al., 2012).

Anticancer Potential in Glioma Cells

Fluvastatin has shown anticancer potential in C6 rat malignant glioma cells. The study indicated that Fluvastatin inhibits growth and alters the malignant phenotype, suggesting its potential use in the treatment of malignant glioma (Sławińska-Brych et al., 2014).

Temporal and Spatial Suppression of Inflammatory Biomarkers

Fluvastatin has been investigated for its effects on inflammatory biomarkers in a Dextran Sodium Sulfate-induced rat colitis model. The study demonstrated that Fluvastatin significantly reduced the expression of inflammatory markers like TNF-α and iNOS, suggesting its potential in ulcerative colitis research (Oishi et al., 2014).

Fast Dissolving Oral Films with Taste Masking Techniques

Fluvastatin sodium has been developed into fast-dissolving oral films using taste masking techniques to enhance oral bioavailability and provide rapid onset of action. This formulation is particularly useful for improving compliance in patients who find the drug's taste unpleasant (Kamboj et al., 2016).

Prophylaxis of Renal Cancer Metastasis

Fluvastatin has been explored as a novel agent for the prophylaxis of renal cancer metastasis. The study highlights its effectiveness in inhibiting tumor growth, invasion, angiogenesis, and metastasis in renal cancer cells (Horiguchi et al., 2004).

Clinical Pharmacokinetics

The pharmacokinetics of Fluvastatin have been studied, highlighting its absorption, metabolism, and excretion patterns. This research is crucial for understanding the drug's behavior in the human body and optimizing its therapeutic use (Scripture & Pieper, 2001).

Mucoadhesive Buccal Tablet Development

Development of a mucoadhesive buccal tablet of Fluvastatin sodium has been researched. This formulation aims to enhance bioavailability and reduce the frequency of administration, addressing the drug's pharmacokinetic challenges (Poonuru et al., 2020).

特性

製品名

Fluvastatin D6 sodium

分子式

C24H19D6FNNaO4

分子量

439.48

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。